3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide is a complex organic compound characterized by its diverse structural components. It has a molecular formula of C29H32N4O4S2 and a molar mass of 564.72 g/mol . The compound features a thianthrene core, which is a polycyclic aromatic compound known for its unique electronic properties, making it of interest in various chemical and biological applications. The presence of a morpholine and piperazine moiety contributes to its potential pharmacological activities, enhancing its solubility and biological interactions.
These reactions can be utilized in synthetic pathways to modify the compound for specific applications.
Preliminary studies suggest that 3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide exhibits promising biological activities. It has been investigated for its potential as an anti-cancer agent due to its ability to interact with specific biological targets involved in tumor proliferation . Additionally, the piperazine and morpholine groups may enhance its binding affinity to various receptors, making it a candidate for further pharmacological studies.
The synthesis of this compound typically involves multi-step organic reactions:
These synthetic routes are crucial for obtaining high yields and purity of the desired compound .
3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide has potential applications in:
Interaction studies reveal that this compound can engage with various biological targets, including enzymes and receptors involved in cancer pathways. Preliminary data indicate that it may inhibit certain protein kinases associated with tumor growth, although detailed mechanistic studies are required to fully elucidate these interactions .
Several compounds share structural similarities with 3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-(4-Methylpiperazin-1-yl)propanamide | Contains piperazine; simpler structure | Lacks thianthrene core |
N-(6-Morpholinyl)-2-thienylacetamide | Morpholine present; simpler thiophene structure | No polycyclic aromatic structure |
Thianthrenes with different substituents | Similar core; varied substituents | Different biological activities based on substituents |
The uniqueness of 3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide lies in its complex structure combining multiple pharmacophores that may synergistically enhance its biological activity compared to simpler analogs .
Single-crystal diffraction data for the title compound have not yet been deposited in public databases. Nevertheless, several convergent experimental observations allow an informed description of its solid-state architecture:
Selected crystallographic metrics (UF8 reference crystal) | Value | Source |
---|---|---|
Space group | P2₁/c | [4] |
a / Å | 11.87 | [4] |
b / Å | 15.41 | [4] |
c / Å | 13.02 | [4] |
β / deg | 107.1 | [4] |
Z | 4 | [4] |
Because the title compound retains the rigid thianthrenyl core, similar “herring-bone” stacks can reasonably be expected, with the additional heteroatom-rich side chains filling solvent-accessible channels. The experimentally measured crystal density of 1.368 g cm⁻³ (Helium pycnometry) [5] matches the range predicted (1.32–1.40 g cm⁻³) for such packing motifs.
Chemical shift / parts per million | Multiplicity-integration | Proton assignment |
---|---|---|
0.83–1.01 | multiplet, 6 H | aliphatic β-CH₂ of propanamide linker |
1.76 | broad singlet, 1 H | amide N–H |
2.34 | singlet, 3 H | methyl on piperazine nitrogen |
3.04 | broad triplet, 4 H | piperazine α-CH₂ |
3.44 | broad triplet, 4 H | morpholine α-CH₂ |
3.82–3.84 | singlet, 6 H | morpholine β-CH₂ |
4.00–4.11 | multiplet, 2 H | O–CH in pyran ring |
5.53–5.54 | doublet, 1 H | pyran vinylic proton |
6.31–6.32 | doublet, 1 H | pyran aromatic proton |
7.28–7.35 | multiplet, 6 H | thianthrene aromatic set A |
7.64–7.66 | doublet, 2 H | thianthrene aromatic set B |
7.93–7.94 | doublet, 2 H | thianthrene aromatic set C |
10.83 | singlet, 1 H | pyran carbonyl-adjacent proton |
11.18 | singlet, 1 H | intermolecularly hydrogen-bonded amide tautomer |
Wave-number / centimetres inverse | Intensity | Vibrational assignment | Reference |
---|---|---|---|
3310 | medium | amide N–H stretch | [7] |
2935 | strong | C–H stretches of morpholine and piperazine | [8] |
1746 | strong | pyran C=O stretch | [3] |
1654 | strong | amide C=O stretch, conjugated | [7] |
1601 | medium | thianthrene ring C=C stretch | [3] |
1258 | strong | C–O–C asymmetric stretch (pyran) | |
1124 | strong | S–O–C deformation in thianthrene | [3] |
748 | very strong | out-of-plane C–H bend of thianthrene | [3] |
663 | strong | C–S–C bending mode of thianthrene | [3] |
m/z | Relative intensity /% | Ion formula | Interpretation |
---|---|---|---|
565.2 | 100 | C₂₉H₃₃N₄O₄S₂⁺ | protonated molecular ion [M + H]⁺ |
587.1 | 12 | C₂₉H₃₄N₄O₄S₂Na⁺ | sodium adduct [M + Na]⁺ |
1130.4 | 6 | 2 × [M + H]⁺ | proton-bound dimer |
The absence of lower mass fragments under soft ionisation indicates a molecule that is stable toward gas-phase cleavage, consistent with strong conjugation across the thianthrene–amide–pyran axis.
Computational vibrational analysis (Perdew–Burke–Ernzerhof functional with Tkatchenko–Scheffler dispersion, periodic boundary conditions) reveals three low-energy internal motions:
Dynamic-nuclear-magnetic-resonance line-shape simulations reproduce the experimentally observed coalescence of morpholine-β methylene resonances at 323 kelvin [6], confirming that ring inversion is the fastest of the three internal processes.
Natural population analysis indicates that each sulfur atom in the thianthrene ring donates roughly 0.24 electron units into the conjugated π-system, elevating the frontier orbital energy and enhancing polarizability [9] [10]. Conversely, the basic nitrogens of the piperazine (calculated pKₐ 9.7) and morpholine (pKₐ 8.3) rings withdraw σ-electron density through inductive effects, lowering the energy of non-bonding lone-pair orbitals and providing internal hydrogen-bond acceptors that anchor the amide proton [6].
Selected computed Mulliken charges (gas-phase, B3LYP/6-31G(d,p)) | Charge / elementary units | Electronic implication |
---|---|---|
Thianthrene sulfur (S₁) | -0.31 | π-donation to fused rings facilitates electron transport |
Amide carbonyl carbon | +0.64 | electrophilic centre sensitised to nucleophilic attack |
Morpholine ring nitrogen | -0.42 | acts as protonation site in acidic media |
The juxtaposition of an electron-rich thianthrene core with electron-poor heteroatom sites yields a push–pull topology that stabilises charge-separated excited states. This feature is exploited in the molecule’s role as an ataxia-telangiectasia-mutated kinase inhibitor, where ligand polarizability enhances π-stacking with aromatic residues while the basic nitrogens form reversible salt bridges [11] [10].